REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:5]2=[N:6][C:7](=[O:9])[N:8]=[C:4]2[CH:3]=1.[H][H]>N.O[V](=O)=O.[O-2].[O-2].[Ti+4].[Pd].O>[NH2:12][C:11]1[C:2]([CH3:1])=[CH:3][C:4]2=[N:8][C:7](=[O:9])[N:6]=[C:5]2[CH:10]=1 |f:2.3,4.5.6|
|
Name
|
5-methyl-6-nitrobenzimidazolone
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=2C(=NC(N2)=O)C=C1[N+](=O)[O-]
|
Name
|
5-methyl-6-nitrobenzimidazolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=2C(=NC(N2)=O)C=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
catalyst
|
Smiles
|
N.O[V](=O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Ti+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the suspension is stirred at 65° C. for 78 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to a suspension
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is then sieved through a sieve
|
Type
|
WASH
|
Details
|
is washed with 100 ml of water
|
Type
|
FILTRATION
|
Details
|
the combined aqueous phases are then filtered through a paper
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with 50 ml of water
|
Type
|
CUSTOM
|
Details
|
Drying at 80° C. under reduced pressure (125 mbar)
|
Reaction Time |
78 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=2C(=NC(N2)=O)C=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.1 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |